molecular formula C17H18N4O B2973521 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide CAS No. 117067-46-6

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide

Cat. No.: B2973521
CAS No.: 117067-46-6
M. Wt: 294.358
InChI Key: VKLRXHDWRMMGLE-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide is a synthetic small molecule incorporating the benzotriazole pharmacophore, a structure renowned for its versatile biological properties in medicinal chemistry research . The benzotriazole moiety functions as a privileged scaffold and is often investigated as a bioisosteric replacement for other triazolic systems, allowing for the modulation of biological activity and pharmacokinetic properties . This specific compound is of significant interest for researchers exploring new antimicrobial agents, as numerous structurally similar N-acyl-1H-benzotriazole and 1-(1H-benzotriazol-1-yl)ethanone derivatives have demonstrated mild to potent activity against a range of Gram-positive bacteria . Furthermore, the structural features of this compound suggest potential for antiproliferative research, given that other benzotriazole-acrylonitrile hybrids have been identified as potent tubulin polymerization inhibitors, a valuable mechanism in anticancer studies . Its mechanism of action is likely target-specific and dependent on the overall molecular architecture, which can be designed to interact with enzymes or cellular structures critical to pathogen viability or cell proliferation. Researchers will find this compound a valuable tool for constructing structure-activity relationship (SAR) models and for screening in various biological assays to develop novel therapeutic leads. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or personal use. Please consult the safety data sheet (SDS) prior to handling. This product is a chemical entity and should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12(2)16(18-17(22)13-8-4-3-5-9-13)21-15-11-7-6-10-14(15)19-20-21/h3-12,16H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLRXHDWRMMGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide typically involves the reaction of benzotriazole with a suitable benzamide precursor. One common method includes the use of 1H-benzotriazole as a starting material, which is then reacted with 2-methylpropylamine and benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide (CAS: 300680-23-3)

  • Key Structural Differences :
    • The substituent at the benzotriazole-bearing carbon is a 3-phenylpropyl group instead of a 2-methylpropyl group.
    • Molecular formula: C₂₅H₂₂N₄O (vs. C₂₂H₂₀N₄O for the target compound).
  • Both compounds may serve as directing groups in metal-catalyzed C–H activation due to the benzotriazole moiety .

Bomedemstatum (INN Proposed List 122)

  • Structure : Contains a 4-(1H-1,2,3-triazol-1-yl)benzamide core with a fluorophenylcyclopropyl substituent .
  • Heterocyclic Group: The triazole ring (vs.

Ispinesib Mesylate

  • Structure: A benzamide derivative with a quinazolinyl group and aminopropyl chain .
  • Functional Differences :
    • Therapeutic Use : Approved as an antiepileptic agent and kinesin inhibitor, highlighting the role of the quinazolinyl group in modulating neurological targets.
    • Complexity : The additional heterocyclic ring increases molecular complexity compared to the target compound, which has a simpler benzotriazole substituent .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a hydroxy group and 3-methylbenzamide core .
  • Functional Differences: Application: Utilized as an N,O-bidentate directing group in metal-catalyzed reactions, contrasting with the benzotriazole group in the target compound, which may act as a monodentate or bidentate ligand depending on reaction conditions. Polarity: The hydroxyl group enhances solubility in polar solvents, whereas the benzotriazole group may favor organic phases .

4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide

  • Structure : Substituted with an imidazole ring and ureidoethyl chain .
  • Functional Differences :
    • Bioactivity : Demonstrates pharmacological relevance (unspecified targets), suggesting that heterocyclic variations (imidazole vs. benzotriazole) can diversify therapeutic applications.
    • Synthetic Accessibility : Synthesized via straightforward routes, underscoring the versatility of benzamide scaffolds in drug discovery .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Applications/Function Reference
Target Compound Benzotriazolyl-2-methylpropyl C₂₂H₂₀N₄O Potential directing group/drug lead
N-[1-(Benzotriazolyl)-3-phenylpropyl]benzamide Benzotriazolyl-3-phenylpropyl C₂₅H₂₂N₄O Catalysis, structural studies
Bomedemstatum 4-Triazolyl, fluorophenylcyclopropyl C₂₆H₂₈FN₇O₂ Antineoplastic (LSD1 inhibitor)
Ispinesib Mesylate Quinazolinyl, aminopropyl C₃₁H₃₇ClN₄O₅S Antiepileptic, kinesin inhibitor
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, 3-methylbenzamide C₁₃H₁₉NO₂ Metal-catalyzed reactions
4-(Imidazolyl)benzamide (3d) Imidazolyl, ureidoethyl C₁₇H₂₂N₆O₂ Pharmacological activity

Table 2: Key Physicochemical Properties

Property Target Compound Bomedemstatum Ispinesib Mesylate
Molecular Weight (g/mol) 356.43 513.55 613.20
LogP (Predicted) 3.2 4.5 2.8
Hydrogen Bond Donors 1 3 4
Hydrogen Bond Acceptors 5 9 11

Research Findings and Implications

  • Structural Flexibility : The benzamide scaffold accommodates diverse substituents (benzotriazole, triazole, imidazole), enabling applications ranging from catalysis to oncology .
  • Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, analogs like bomedemstatum and ispinesib demonstrate that heterocyclic groups critically influence target specificity and efficacy .
  • Synthetic Considerations : Branched alkyl chains (e.g., 2-methylpropyl) in the target compound may enhance steric shielding in catalytic processes compared to linear chains .

Biological Activity

Introduction

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide is a compound that integrates a benzotriazole moiety with a benzamide structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and antiparasitic properties, supported by case studies and research findings.

Structure and Composition

  • IUPAC Name : N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzamide
  • Molecular Formula : C17H18N4O
  • CAS Number : 1527518-36-0

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. In a study involving various bacterial strains such as Escherichia coli and Bacillus subtilis, compounds similar to this compound demonstrated potent antibacterial effects. The presence of bulky hydrophobic groups in the structure was linked to enhanced activity against these strains .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored. Compounds with similar structures showed activity against Candida albicans and Aspergillus niger. Minimum inhibitory concentrations (MICs) ranged from 1.6 μg/ml to 25 μg/ml for Candida species. Modifications to the benzotriazole ring, such as the introduction of electron-withdrawing groups, further increased antifungal potency .

Antiparasitic Activity

Notably, the antiparasitic activity of benzotriazole derivatives has been documented in studies focusing on protozoan parasites like Trypanosoma cruzi. Compounds structurally related to this compound were found to inhibit the growth of epimastigotes and trypomastigotes in a dose-dependent manner. For instance, a concentration of 50 μg/mL resulted in a 95% mortality rate in trypomastigotes .

Study 1: Synthesis and Screening of Benzodiazole Derivatives

A recent study synthesized a series of benzodiazole derivatives and screened them for biological activity. Among these, compounds resembling this compound exhibited notable antibacterial and antifungal activities. The structures were confirmed using various spectroscopic techniques including IR and NMR .

Study 2: Evaluation of Antiparasitic Effects

Another study evaluated the antiparasitic effects of benzotriazole derivatives on Trypanosoma cruzi. The results indicated that certain derivatives showed significantly higher efficacy compared to commonly used treatments like metronidazole. The findings suggest that modifications to the benzotriazole structure can enhance its therapeutic potential against parasitic infections .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling benzotriazole derivatives with benzamide precursors. For example, carbodiimide-based coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) with excess 4-methylmorpholine (NMM) can achieve yields of ~65% for structurally analogous compounds . Optimization includes controlling stoichiometry, solvent polarity, and reaction time. Pre-activation of carboxylic acids (e.g., using TBTU or EDC) and purification via column chromatography are critical steps .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR : Assign peaks for benzotriazole protons (δ 7.5–8.5 ppm) and benzamide carbonyl (δ ~165 ppm) .
    • IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves stereochemistry and hydrogen bonding. For example, CCDC deposition (e.g., CCDC 1965367) validates bond lengths and angles .

Q. What are the primary biological targets of benzotriazole-containing benzamide derivatives in academic research?

Methodological Answer: These derivatives are explored as inhibitors of:

  • HDAC isoforms (e.g., HDAC8, with IC₅₀ values <1 µM in neurodifferentiation studies) .
  • LSD1 (lysine-specific histone demethylase 1) in oncology, with structural analogs showing submicromolar potency .
  • Kinesin spindle proteins (e.g., AZD4877 analog with IC₅₀ = 3 nM in mitotic arrest assays) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize HDAC inhibitory activity?

Methodological Answer:

  • Core Modifications : Introduce substituents at the benzamide’s para-position (e.g., trifluoromethyl or oxadiazole groups) to enhance binding to HDAC catalytic pockets .
  • Bioisosteric Replacement : Replace benzotriazole with 1,2,4-triazoles to evaluate effects on potency and selectivity .
  • Assay Design : Use fluorescence-based HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) and compare IC₅₀ values across isoforms .

Q. How can researchers address discrepancies between crystallographic data and computational docking models?

Methodological Answer:

  • Validation : Cross-check SHELXL-refined structures (e.g., torsion angles) with density functional theory (DFT)-optimized geometries .
  • Dynamics : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess protein-ligand flexibility under physiological conditions .
  • Electron Density Maps : Re-examine low-resolution regions in crystallographic data to rule out disorder or solvent interference .

Q. What strategies improve selective targeting of HDAC isoforms (e.g., HDAC8 vs. HDAC1)?

Methodological Answer:

  • Surface Pocket Engineering : Design bulky substituents (e.g., phenylthio groups) to exploit HDAC8’s larger active site .
  • Zinc-Binding Modifiers : Replace hydroxamate warheads with benzamide-cap groups to reduce pan-HDAC activity .
  • Cellular Assays : Use isoform-specific knockdown cell lines (e.g., siRNA) to validate selectivity in neuroblastoma models .

Q. What radiolabeling techniques are applicable for pharmacokinetic studies of benzamide derivatives?

Methodological Answer:

  • 18F-Labeling : Incorporate 18F via prosthetic groups (e.g., trifluoromethyloxadiazole) using HATU-mediated coupling, achieving molar activities >50 GBq/µmol .
  • Metabolic Stability : Perform PET imaging in murine models to track blood-brain barrier penetration and clearance rates .

Q. How can computational methods predict binding affinities of novel benzamide analogs?

Methodological Answer:

  • Docking : Use AutoDock Vina or Glide to screen analogs against HDAC8 crystal structures (PDB: 5JWC) .
  • QSAR Models : Train machine learning models (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding for prioritized candidates .

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